molecular formula C14H20ClNO2 B2361853 6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride CAS No. 2126162-17-0

6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride

Cat. No. B2361853
CAS RN: 2126162-17-0
M. Wt: 269.77
InChI Key: PFUHTVLWXQUBSO-UHFFFAOYSA-N
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Description

6’,7’-Dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride is a chemical compound with the empirical formula C11H14ClNO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 6’,7’-dimethoxy-3’Н-spiro[isoquinoline-1,4’-cyclopentane]-1’-carboxylate with ammonia and isopropylamine. This reaction affords dihydroisoquinoline carboxamides that are reduced with NaBH4 in amides of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.COc1cc2CCN=Cc2cc1OC . The InChI key for this compound is PQXVEYYRJHMTEV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction of unsubstituted carboxamide with chloroacetyl chloride leads to chloroamide that reacts with versatile secondary amines and heterylthiols providing the corresponding substituted amino- and sulfanylamides of tetrahydroisoquinoline series .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 227.69 . The CAS Number for this compound is 20232-39-7 .

Scientific Research Applications

Synthesis of Acetamide Derivatives

The compound serves as a precursor in the synthesis of new substituted acetamide derivatives. These derivatives have been explored for their potential use in medicinal chemistry due to their significant biological activity . The process involves the reaction of the compound with ammonia and isopropylamine, followed by reduction with sodium borohydride (NaBH4), leading to the formation of dihydroisoquinoline carboxamides.

Creation of Tetrahydroisoquinoline Derivatives

Researchers have utilized the compound for the synthesis of novel tetrahydroisoquinoline derivatives. These derivatives are of interest due to their wide range of physiological activities, including antispasmodic, sympathomimetic, anticonvulsant, and antibacterial properties . The synthesis process often involves cyclization and treatment with various amines to achieve the desired pharmacological effects.

Development of Antagonists for Muscarinic Receptors

The compound has been used in the synthesis of highly selective antagonists of muscarinic M4 receptors. These receptors play a crucial role in the central nervous system, and antagonists can be beneficial in the treatment of neurological disorders .

Structural Analogs of Isoquinoline Alkaloids

Due to its structural similarity, the compound is used to create analogs of certain isoquinoline alkaloids, primarily tetrahydroprotoberberines. These analogs are studied for their potential therapeutic applications, given the medicinal value of natural isoquinoline alkaloids .

Heterocyclization Reactions

The compound undergoes heterocyclization reactions with o-quinone methides to form compounds like naphtho[1’,2’:5,6][1,3]oxazino-[2,3-a]isoquinolines. These reactions are significant in the synthesis of complex heterocyclic compounds that may have pharmaceutical applications .

Synthesis of Tetrabenazine Derivatives

It is used in the synthesis of Tetrabenazine (T284000) derivatives. Tetrabenazine is a drug used for the treatment of hyperkinetic movement disorders, and the compound’s role in its synthesis is crucial for developing new therapeutic agents .

Pharmaceutical Research and Drug Development

The compound’s derivatives are being researched for their potential use in pharmaceuticals. Their physical and chemical properties, such as solubility and stability, make them suitable candidates for drug development and the creation of new medications .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral . The safety information includes precautionary statements such as P264 - P270 - P301 + P312 - P501 . It is stored under the storage class code 11, which denotes combustible solids .

properties

IUPAC Name

6,7-dimethoxyspiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-16-12-8-10-4-7-15-14(5-3-6-14)11(10)9-13(12)17-2;/h8-9,15H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUHTVLWXQUBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC23CCC3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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